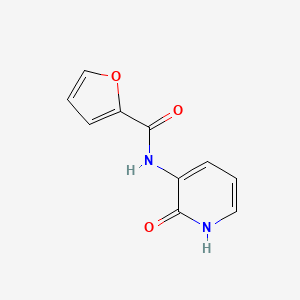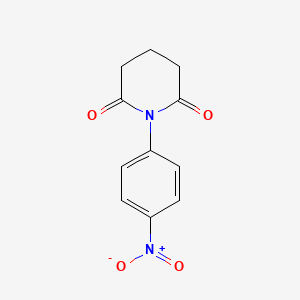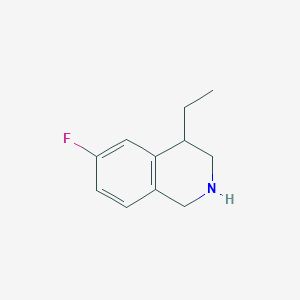
N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide is a heterocyclic compound that features both a pyridine and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride. This reaction is carried out in a solvent such as propan-2-ol under reflux conditions . The resulting product is then purified and characterized using techniques such as NMR, FT-IR, and UV-Vis spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium ferricyanide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or furan rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to bind to enzymes such as c-Jun N-terminal kinase 3 and CDC7 kinase, which play roles in various cellular processes . The compound’s effects are mediated through these interactions, which can modulate the activity of these enzymes and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(pyridin-2-ylmethyl)furan-2-carboxamide
- 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
- N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide
Uniqueness
N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide is unique due to its specific combination of a pyridine and a furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c13-9-7(3-1-5-11-9)12-10(14)8-4-2-6-15-8/h1-6H,(H,11,13)(H,12,14) |
InChI Key |
IITMMUXRCPPFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)


![2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one](/img/structure/B13881559.png)
![4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B13881564.png)


![6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13881578.png)


![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)


![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)
